molecular formula C21H24Cl2N2O B12483997 N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12483997
M. Wt: 391.3 g/mol
InChI Key: FMXLWVYQTRYWTE-UHFFFAOYSA-N
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Description

N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bicyclic amine and a dichlorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

N-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H24Cl2N2O/c22-18-5-4-17(20(23)11-18)14-26-19-3-1-2-15(10-19)12-24-21-13-25-8-6-16(21)7-9-25/h1-5,10-11,16,21,24H,6-9,12-14H2

InChI Key

FMXLWVYQTRYWTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylmethanol with 3-hydroxyphenylmethylamine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization reactions to form the final bicyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine
  • N-(2,4-dichlorophenyl)-2-(2,4-dioxo-3-thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

What sets N-({3-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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